molecular formula C7H6N2S B1268604 2-Methyl-[1,3]thiazolo[4,5-c]pyridine CAS No. 89786-57-2

2-Methyl-[1,3]thiazolo[4,5-c]pyridine

Cat. No. B1268604
CAS RN: 89786-57-2
M. Wt: 150.2 g/mol
InChI Key: YODDSQSDFALFLC-UHFFFAOYSA-N
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Patent
US04748172

Procedure details

A mixture of 1.3 g of 3-nitropyridine-4-thiol in 4 ml of acetic acid and 15 ml of acetic anhydride containing 1.5 g of zinc dust was heated at reflux for four hours. The reaction mixture was cooled and concentrated to an oil. The oil was dissolved in 5N sodium hydroxide and the alkaline solution was extracted with diethyl ether. The extracts were combined, dried and concentrated to dryness to afford 557 mg of 2-methylthiazolo[4,5-c]pyridine. M+Theory 150; Found 150.
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[N:6][CH:7]=[CH:8][C:9]=1[SH:10])([O-])=O.[C:11](OC(=O)C)(=O)[CH3:12]>C(O)(=O)C.[Zn]>[CH3:11][C:12]1[S:10][C:9]2[CH:8]=[CH:7][N:6]=[CH:5][C:4]=2[N:1]=1

Inputs

Step One
Name
Quantity
1.3 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=NC=CC1S
Name
Quantity
15 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
4 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Zn]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for four hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to an oil
DISSOLUTION
Type
DISSOLUTION
Details
The oil was dissolved in 5N sodium hydroxide
EXTRACTION
Type
EXTRACTION
Details
the alkaline solution was extracted with diethyl ether
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness

Outcomes

Product
Name
Type
product
Smiles
CC=1SC2=C(C=NC=C2)N1
Measurements
Type Value Analysis
AMOUNT: MASS 557 mg
YIELD: CALCULATEDPERCENTYIELD 44.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.